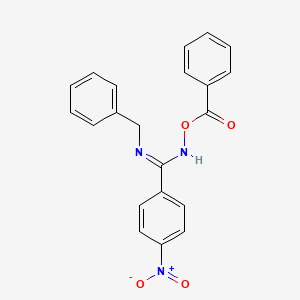
N'-(benzoyloxy)-N-benzyl-4-nitrobenzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(benzoyloxy)-N-benzyl-4-nitrobenzenecarboximidamide, also known as BNBC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as a drug. BNBC is a member of the imidamide family of compounds and has been shown to have promising properties as an anti-cancer agent. In
Mécanisme D'action
The mechanism of action of N'-(benzoyloxy)-N-benzyl-4-nitrobenzenecarboximidamide is not fully understood. However, it is believed that N'-(benzoyloxy)-N-benzyl-4-nitrobenzenecarboximidamide inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. N'-(benzoyloxy)-N-benzyl-4-nitrobenzenecarboximidamide has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
N'-(benzoyloxy)-N-benzyl-4-nitrobenzenecarboximidamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of certain proteins that are involved in cancer cell growth and proliferation. In addition, N'-(benzoyloxy)-N-benzyl-4-nitrobenzenecarboximidamide has been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and ultimately cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N'-(benzoyloxy)-N-benzyl-4-nitrobenzenecarboximidamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, there are also some limitations to using N'-(benzoyloxy)-N-benzyl-4-nitrobenzenecarboximidamide in lab experiments. For example, N'-(benzoyloxy)-N-benzyl-4-nitrobenzenecarboximidamide may have off-target effects on other cellular processes, which could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on N'-(benzoyloxy)-N-benzyl-4-nitrobenzenecarboximidamide. One area of research could focus on optimizing the synthesis method of N'-(benzoyloxy)-N-benzyl-4-nitrobenzenecarboximidamide to increase its yield and purity. Another area of research could focus on identifying the specific enzymes that N'-(benzoyloxy)-N-benzyl-4-nitrobenzenecarboximidamide inhibits and elucidating the mechanism by which it induces apoptosis in cancer cells. Additionally, further studies could be conducted to determine the efficacy of N'-(benzoyloxy)-N-benzyl-4-nitrobenzenecarboximidamide in vivo and to explore its potential use in combination with other anti-cancer agents.
Méthodes De Synthèse
The synthesis of N'-(benzoyloxy)-N-benzyl-4-nitrobenzenecarboximidamide involves the reaction of 4-nitrobenzenecarboximidamide with benzoyl chloride and benzylamine. The reaction is carried out in the presence of a base such as sodium hydroxide and a solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure N'-(benzoyloxy)-N-benzyl-4-nitrobenzenecarboximidamide.
Applications De Recherche Scientifique
N'-(benzoyloxy)-N-benzyl-4-nitrobenzenecarboximidamide has been extensively studied for its potential use as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, N'-(benzoyloxy)-N-benzyl-4-nitrobenzenecarboximidamide has shown promising results in animal studies, where it has been shown to significantly reduce tumor growth and increase survival rates.
Propriétés
IUPAC Name |
[[N-benzyl-C-(4-nitrophenyl)carbonimidoyl]amino] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4/c25-21(18-9-5-2-6-10-18)28-23-20(22-15-16-7-3-1-4-8-16)17-11-13-19(14-12-17)24(26)27/h1-14H,15H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOMIZIGBXSLFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=C(C2=CC=C(C=C2)[N+](=O)[O-])NOC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[[N-benzyl-C-(4-nitrophenyl)carbonimidoyl]amino] benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-nitrophenyl)-4,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B5092110.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5092113.png)

![N-(2,4-dimethylphenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5092115.png)
![4-fluoro-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B5092124.png)
![3-{1-[3-(2-methoxyphenyl)propanoyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5092139.png)
![N-{2-[4-(3-bromobenzoyl)-1-piperazinyl]ethyl}-N'-(4-methylphenyl)ethanediamide](/img/structure/B5092142.png)
![N-methyl-1-(2-pyrazinyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5092154.png)
![ethyl 4-({oxo[(2-pyridinylmethyl)amino]acetyl}amino)benzoate](/img/structure/B5092161.png)
![1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-4-phenylpiperazine](/img/structure/B5092167.png)
![N-(5-{[(2,4-dichlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(2-methylphenyl)urea](/img/structure/B5092169.png)
![1-[(2-chlorophenyl)(isobutyrylamino)methyl]-2-naphthyl phenoxyacetate](/img/structure/B5092174.png)
![5-(4-butylcyclohexyl)-2-[4-(4-ethylcyclohexyl)-3-nitrophenyl]pyridine](/img/structure/B5092177.png)
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5092190.png)